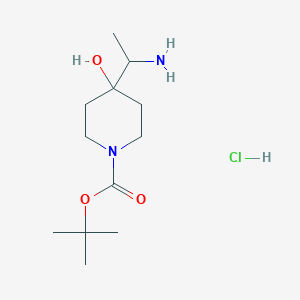

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl group, a hydroxyl group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with an appropriate amine to introduce the aminoethyl group. The final step involves hydrolysis to introduce the hydroxyl group and subsequent formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Piperidine-4-one derivatives.

Reduction: Piperidine-4-amine derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry: In organic chemistry, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: This compound can be used in biological research to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to act as a probe or inhibitor in biochemical assays.

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic effects. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is also used in the chemical industry for the synthesis of polymers and other materials. Its unique properties make it suitable for applications in material science and engineering.

Mécanisme D'action

The mechanism by which tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may inhibit enzymes by binding to their active sites, preventing substrate interaction. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Comparaison Avec Des Composés Similaires

Tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure but with a different amino group placement.

Piperidine-4-carboxylic acid tert-butyl ester: Similar core structure but without the aminoethyl group.

Activité Biologique

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride, a compound featuring a piperidine ring with multiple functional groups, has garnered attention in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- tert-Butyl Ester : Provides lipophilicity, enhancing membrane permeability.

- Aminoethyl Group : Offers potential for interaction with biological receptors.

- Hydroxyl Group : May participate in hydrogen bonding, influencing binding affinity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . It has been shown to interact with specific molecular targets, affecting various biochemical pathways. Notably, it exhibits inhibitory effects on enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology.

In Vitro Studies

Research indicates that this compound demonstrates significant protective effects against amyloid beta (Aβ) toxicity in astrocyte cells. In vitro studies have shown:

- Cell Viability : The compound improved astrocyte cell viability in the presence of Aβ (62.98% viability at 100 µM), compared to untreated controls (43.78% viability) .

- Cytokine Modulation : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines like TNF-α, suggesting anti-inflammatory properties .

In Vivo Studies

In vivo investigations have also been conducted to assess the compound's efficacy:

- In a rat model treated with scopolamine (to induce cognitive deficits), this compound showed moderate protective effects against cognitive decline. However, the results were not statistically significant when compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Mechanism of Action | IC50 / Ki Values | Notes |

|---|---|---|---|

| M4 (related compound) | β-secretase and acetylcholinesterase inhibitor | IC50 = 15.4 nM (β-secretase) | Moderate protective effect against Aβ toxicity |

| Galantamine | Acetylcholinesterase inhibitor | Ki = 0.17 µM | Clinically used for Alzheimer's treatment |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection Against Aβ : A study demonstrated that pretreatment with this compound significantly reduced neuroinflammation markers in astrocytes exposed to Aβ .

- Cognitive Enhancement : In an animal model, the administration of this compound improved memory retention tasks, indicating potential cognitive-enhancing effects .

Propriétés

IUPAC Name |

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHCESTXYVCZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.